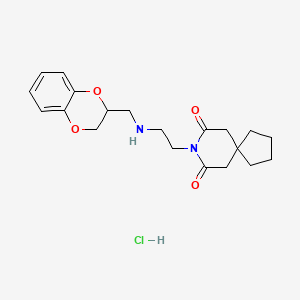

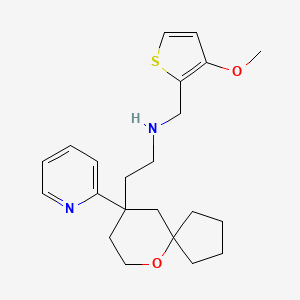

MDL 73005EF hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MDL 73005EF hydrochloride is a potent and selective 5-HT1A partial agonist . It has been described as having high selectivity for the 5-HT1A receptor .

Molecular Structure Analysis

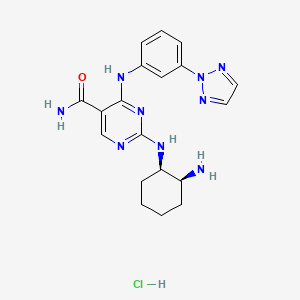

The molecular formula of MDL 73005EF hydrochloride is C20H26N2O4.HCl . Its exact mass is 394.17 and its molecular weight is 394.896 . The compound includes elements such as carbon (60.83%), hydrogen (6.89%), chlorine (8.98%), nitrogen (7.09%), and oxygen (16.21%) .Physical And Chemical Properties Analysis

MDL 73005EF hydrochloride is soluble to 25 mM in water . It should be stored at room temperature . .Applications De Recherche Scientifique

MDL 73005EF as a 5-HT1A Receptor Ligand : MDL 73005EF has been characterized as a selective 5-HT1A receptor ligand with mixed agonist/antagonist properties. It acts as an agonist at presynaptic 5-HT1A receptors controlling serotonin (5-HT) release and as an antagonist at postsynaptic 5-HT1A receptors mediating adrenocorticotropin (ACTH) release (Gartside, Cowen, & Hjorth, 1990).

Agonist Properties at the 5-HT1A Receptor : It has been demonstrated that MDL 73005EF can also act as a partial agonist at the 5-HT1A receptor, based on its ability to inhibit forskolin-stimulated adenylate cyclase in rat hippocampal membranes (Cornfield, Nelson, Taylor, & Martin, 1989).

Electrophysiological Studies in Rat Hippocampus : MDL 73005EF has been studied for its electrophysiological effects in the rat hippocampal slice, suggesting its role as an antagonist at 5-HT1A receptors on hippocampal CA1 pyramidal neurons (Van Den Hooff & Galvan, 1991).

Anxiolytic Potential and Comparison with Other Drugs : The anxiolytic potential of MDL 73005EF has been examined in various animal models, showing effects similar to diazepam, indicating its interaction with 5-HT1A receptors might be the basis for its anxiolytic-like activity (Moser et al., 1990).

Influence on Central Noradrenergic Activity : Studies involving microdialysis have indicated that 5-HT1A receptor agonists like MDL 73005EF stimulate noradrenaline release in the brain, suggesting a role in modulating noradrenergic activity (Hajós‐Korcsok, Mcquade, & Sharp, 1999).

Cardiovascular Effects in Hypertensive Rats : Research on spontaneously hypertensive rats showed that MDL 73005EF acts as a mixed agonist/antagonist at 5-HT1A receptors, affecting blood pressure and heart rate (Buisson-Defferier & van den Buuse, 1992).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4.ClH/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;/h1-2,5-6,15,21H,3-4,7-14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDYXFOPCMTXEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MDL 73005EF hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B560116.png)

![(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide](/img/structure/B560125.png)